

# Application Notes and Protocols for Dimethyl-SGD-1882 Antibody-Drug Conjugate (ADC)

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## Compound of Interest

Compound Name: Dimethyl-SGD-1882

Cat. No.: B560600

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## Introduction

**Dimethyl-SGD-1882** is a potent cytotoxic payload belonging to the pyrrolobenzodiazepine (PBD) dimer family.<sup>[1][2]</sup> PBD dimers are synthetic compounds that act as DNA alkylating agents, specifically binding to the minor groove of DNA and forming covalent interstrand or intrastrand cross-links.<sup>[1][3]</sup> This action inhibits DNA replication and transcription, ultimately leading to apoptotic cell death. Due to its high cytotoxicity, **Dimethyl-SGD-1882** is utilized as a payload in antibody-drug conjugates (ADCs), which are designed to selectively deliver this potent agent to cancer cells expressing a specific target antigen. This targeted delivery strategy aims to maximize therapeutic efficacy while minimizing off-target toxicity.

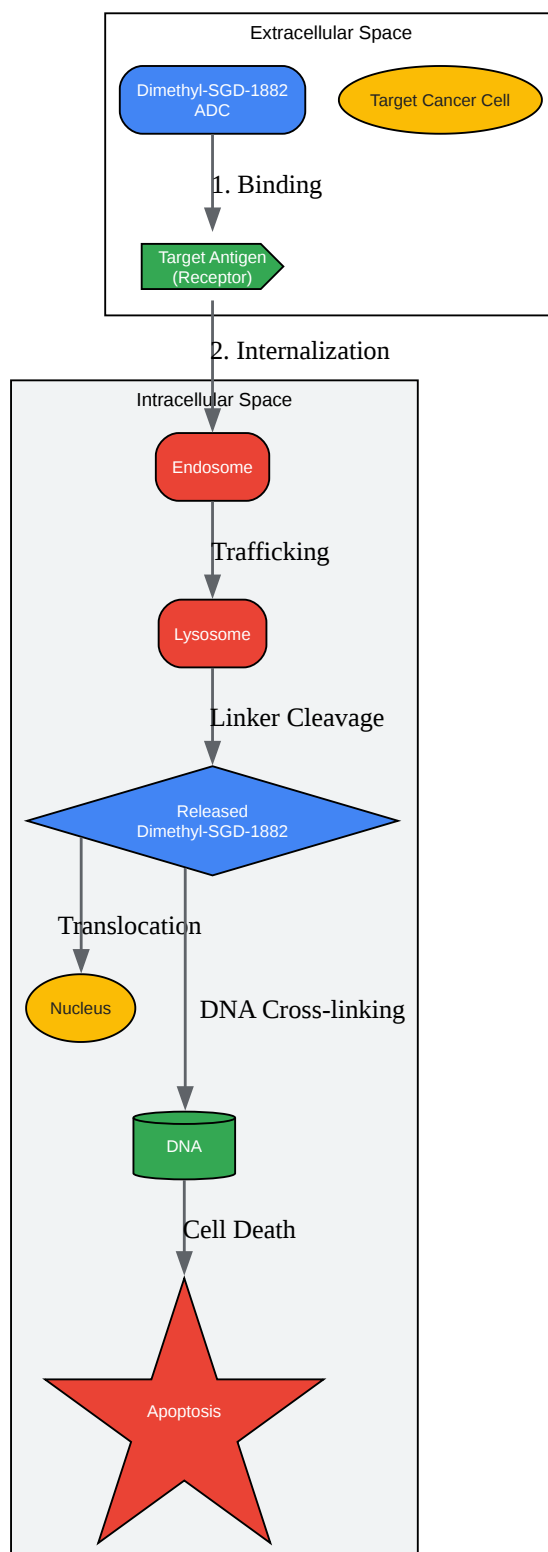
These application notes provide detailed protocols for the in vitro and in vivo evaluation of ADCs constructed with **Dimethyl-SGD-1882**.

## Mechanism of Action

An ADC utilizing **Dimethyl-SGD-1882** operates through a multi-step process. First, the antibody component of the ADC binds to a specific antigen on the surface of a target cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the **Dimethyl-SGD-**

**1882** payload. The released PBD dimer then translocates to the nucleus, binds to the DNA minor groove, and induces DNA cross-linking, triggering cell cycle arrest and apoptosis.

Mechanism of Action of Dimethyl-SGD-1882 ADC



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**Caption:** Mechanism of action of a **Dimethyl-SGD-1882** ADC.

## Data Presentation

### In Vitro Cytotoxicity of PBD Dimers

The following table summarizes the in vitro cytotoxic activity of various PBD dimers in different human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, typically in the picomolar (pM) range, highlighting the potent anti-proliferative activity of this class of compounds.

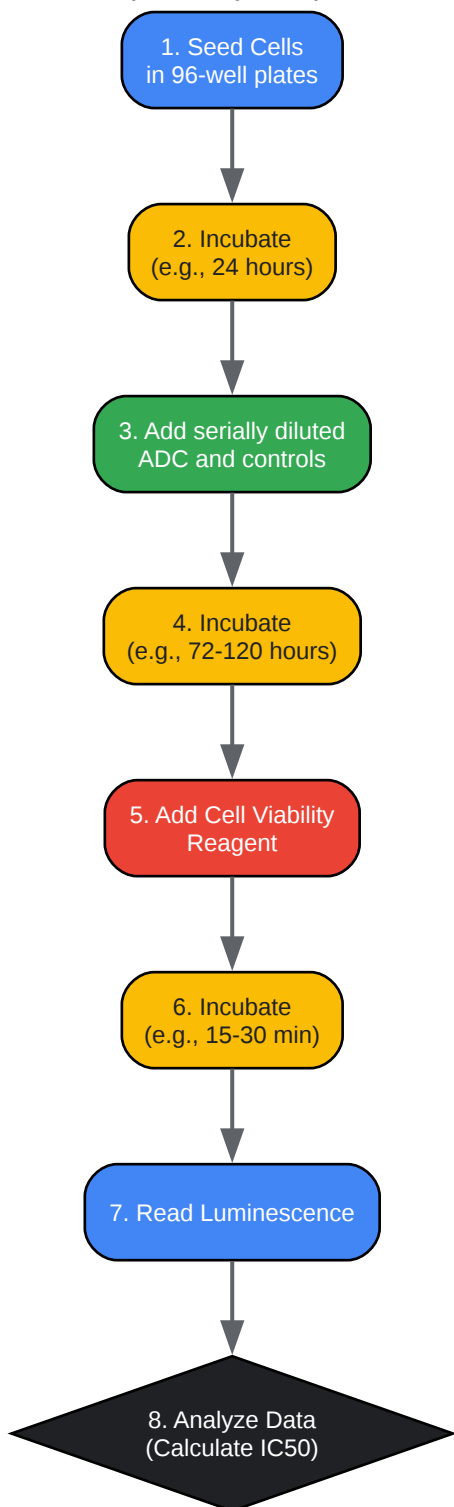
Cell Line	Cancer Type	PBD Dimer	IC50/GI50 (pM)	Reference
HL-60	Acute Myeloid Leukemia	SG2285	0.3	[2]
DU145	Prostate Cancer	SG2285	1 nM (for cross-linking studies)	[2]
Various	Various	SG2057	Mean GI50 of 212	[4]
NCI-N87	Gastric Cancer	SG3199	18	[5]
NCI-N87	Gastric Cancer	SG2000	534	[5]
NCI-N87	Gastric Cancer	SG3650	8870	[5]
AML2	Acute Myeloid Leukemia	SGD-1882	In the picomolar range	[6]
HL60	Acute Myeloid Leukemia	SGD-1882	In the picomolar range	[6]

## Experimental Protocols

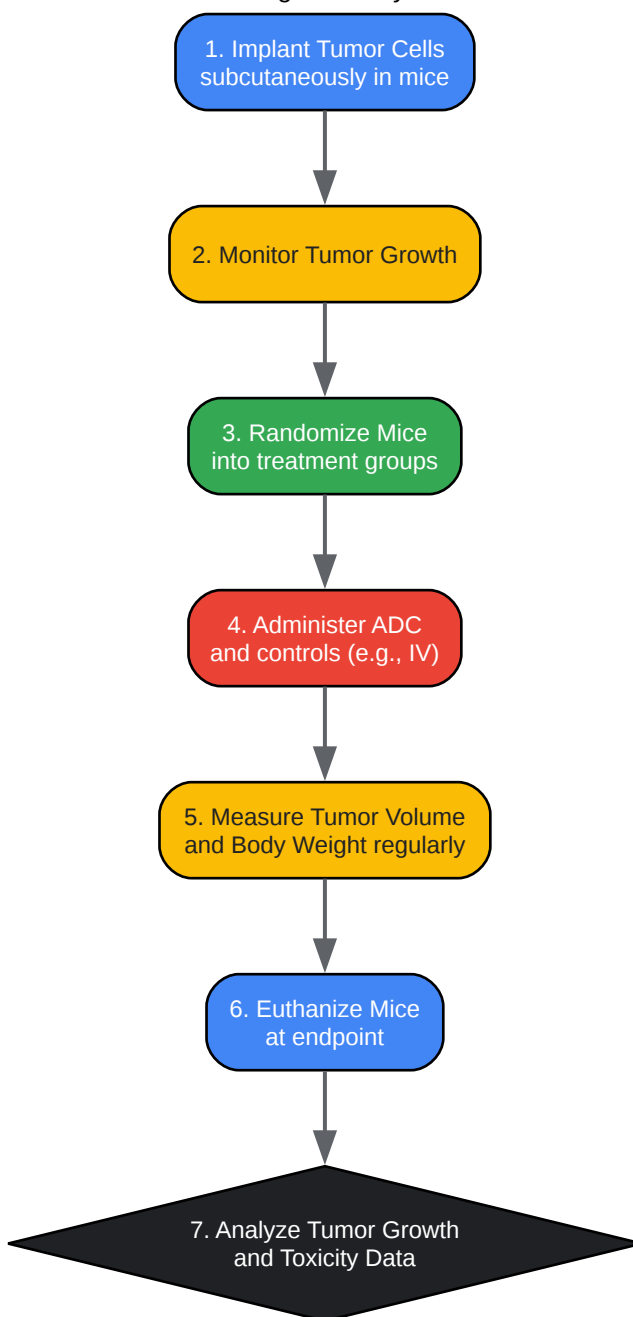
### In Vitro Cytotoxicity Assay

This protocol describes a method to determine the cytotoxic activity of a **Dimethyl-SGD-1882** ADC against adherent cancer cells using a luminescence-based cell viability assay.

## In Vitro Cytotoxicity Assay Workflow



## In Vivo Xenograft Study Workflow

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